NEO2734 - 2081072-29-7

NEO2734

Catalog Number: EVT-3092229
CAS Number: 2081072-29-7
Molecular Formula: C22H24F3N3O3
Molecular Weight: 435.447
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NEO2734 is a novel compound developed by Epigene Therapeutics, primarily recognized for its role as a dual inhibitor of bromodomain and extraterminal (BET) proteins and the CREB-binding protein (CBP)/p300. This compound has shown significant potential in targeting epigenetic regulators involved in various cancers, particularly acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL). NEO2734 operates by binding to the bromodomain (BRD) domains of both BET proteins and CBP/p300, demonstrating a higher affinity for BET proteins compared to other inhibitors like molibresib .

Source and Classification

NEO2734 is classified as an epigenetic modulator due to its ability to inhibit proteins that play critical roles in gene expression regulation. The compound is part of a broader category of drugs targeting epigenetic mechanisms, which have gained attention for their potential therapeutic applications in oncology. Its development is rooted in the need for effective treatments against cancers characterized by dysregulated transcriptional control mediated by acetylation marks on histones .

Synthesis Analysis

Methods and Technical Details

The synthesis of NEO2734 involves several key steps, although specific details are often proprietary. Initial reports indicate that the compound can be synthesized through a series of chemical reactions that yield a final product with high purity and potency. The synthesis typically includes:

  1. Preparation of Precursors: Starting materials are selected based on their ability to react under specific conditions to form the desired molecular structure.
  2. Reactions: Multiple reaction steps are employed, including coupling reactions that form the core structure of NEO2734.
  3. Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of any impurities .
Molecular Structure Analysis

Structure and Data

NEO2734's molecular structure features a unique arrangement that allows it to effectively bind to the BRD domains of BET proteins and CBP/p300. The specific structural characteristics include:

  • Molecular Formula: C19H21N5O2
  • Molecular Weight: 351.41 g/mol
  • Binding Affinity: NEO2734 exhibits high binding affinity with dissociation constants (Kd) in the nanomolar range for its targets, indicating strong interactions at the molecular level .
Chemical Reactions Analysis

Reactions and Technical Details

NEO2734 undergoes various chemical reactions as it interacts with its biological targets. Key reactions include:

  1. Binding Reactions: NEO2734 binds to acetylated lysine residues on histones through its BRD domains, disrupting normal transcriptional regulation.
  2. Inhibition Mechanisms: By inhibiting CBP/p300, NEO2734 prevents the acetylation of histones, leading to altered gene expression profiles associated with cancer progression .
  3. Cellular Responses: Upon treatment with NEO2734, cancer cells exhibit reduced viability and altered cell cycle progression, indicating its potential as an effective therapeutic agent .
Mechanism of Action

Process and Data

The mechanism of action for NEO2734 involves several steps:

  1. Target Binding: NEO2734 selectively binds to the BRD domains of BET proteins and CBP/p300, inhibiting their function.
  2. Transcriptional Regulation: By blocking these interactions, NEO2734 alters the transcriptional landscape within cancer cells, leading to downregulation of oncogenes.
  3. Induction of Apoptosis: The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and activation of pro-apoptotic pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

NEO2734 possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; formulations may require specific co-solvents for optimal delivery.
  • Stability: Stability assessments indicate that NEO2734 maintains its integrity under standard laboratory conditions for extended periods when stored appropriately .
Applications

Scientific Uses

NEO2734 is primarily investigated for its applications in oncology:

  • Cancer Treatment: Its dual inhibition mechanism makes it a candidate for treating hematological malignancies such as AML and DLBCL.
  • Research Tool: NEO2734 serves as a valuable tool in studying epigenetic regulation mechanisms and their implications in cancer biology.
  • Combination Therapies: Preliminary studies suggest that combining NEO2734 with traditional chemotherapeutic agents may enhance therapeutic efficacy against resistant cancer types .
Epigenetic Targeting Mechanisms of NEO2734

Dual Bromodomain Inhibition: BET (BRD4) and CBP/EP300 Crosstalk

NEO2734 represents a pioneering class of dual epigenetic inhibitors that simultaneously targets the bromodomains of BET proteins (BRD2/3/4/T) and the histone acetyltransferases CBP (CREB-binding protein) and p300 (E1A-binding protein p300). This dual mechanism disrupts the critical interdependence between these epigenetic regulators, which collectively orchestrate oncogenic transcription programs. BET proteins function as "epigenetic readers" that recognize acetylated histone marks (particularly H3K27ac) and recruit transcription machinery to enhancer and super-enhancer regions. Meanwhile, CBP/p300 serve as "epigenetic writers" that catalyze those same histone acetylations, creating a self-reinforcing transcriptional activation loop in cancer cells. NEO2734's simultaneous inhibition of both reader and writer functions produces a synergistic disruption of this feed-forward cycle, leading to comprehensive suppression of key oncogenic transcriptional networks that neither single inhibition can achieve [1] [4]. This crosstalk disruption is particularly impactful in cancers dependent on super-enhancer driven oncogenes like MYC, observed in both hematologic malignancies and solid tumors [5].

Structural Basis of NEO2734 Binding to CBP/p300 Bromodomains

The molecular architecture of NEO2734 enables high-affinity engagement with both target families through conserved structural motifs within their bromodomains. The compound features a triazolo-benzodiazepine scaffold optimized for dual binding capability. For CBP/p300 bromodomains, structural analyses reveal that NEO2734 establishes critical interactions with the conserved asparagine residue (N1168 in CBP) within the acetyl-lysine recognition site through hydrogen bonding. The compound's trifluoroethyl substituent occupies the hydrophobic pocket (ZA loop) unique to CBP/p300, while its methyl-triazolo group forms van der Waals contacts with surrounding residues (V1174, L1175) that stabilize the binding complex [4] [7]. This binding configuration induces a conformational change that allosterically disrupts the interaction between CBP/p300 and transcription factors. For BET bromodomains, NEO2734 maintains nanomolar affinity (IC₅₀ < 30 nM) comparable to first-generation BET inhibitors through conserved interactions with the Asn140 residue in BRD4 [7]. This balanced dual-binding profile distinguishes NEO2734 from single-target inhibitors and combination therapies.

Table 1: Structural Binding Characteristics of NEO2734

Target BromodomainKey Binding InteractionsHydrophobic ContactsIC₅₀ Value
CBP/EP300H-bond with N1168ZA loop (Trp, Phe)<30 nM
BRD4 (BD1)H-bond with Asn140BC loop (Leu, Pro)<30 nM
BRD2Similar to BRD4Conserved hydrophobic pocket<30 nM

Transcriptional Coactivator Disruption: AR, MYC, and CDCP1 Suppression

The therapeutic efficacy of NEO2734 stems from its simultaneous disruption of multiple oncogenic transcription factors and coactivators. In prostate cancer models, NEO2734 demonstrates potent androgen receptor (AR) suppression independent of SPOP mutation status. Treatment with NEO2734 reduces AR protein levels by 70-90% in both wild-type and SPOP-mutant (F133V, Q165P) prostate cancer cell lines, effectively overcoming the resistance to single-agent BET inhibitors commonly observed in SPOP-mutant tumors [2] [4]. The compound also induces rapid MYC downregulation (>80% reduction within 6 hours) across multiple cancer types by disrupting the BRD4-MYC and p300-MYC interactions at the MYC super-enhancer region. In hematologic malignancies, NEO2734 simultaneously suppresses both MYC and IRF4 expression, creating a dual lethal impact on survival pathways in multiple myeloma cells [5] [9]. Additionally, NEO2734 uniquely downregulates CDCP1 (CUB domain-containing protein 1), a transmembrane oncoprotein overexpressed in prostate cancer that activates SRC-mediated survival signaling. This multi-target transcriptional suppression creates a compounded antitumor effect unattainable with single-pathway inhibitors [2].

Comparative Efficacy of Dual vs. Single BET or CBP/EP300 Inhibition

Comprehensive preclinical studies demonstrate NEO2734's superior efficacy compared to single-target inhibitors across diverse cancer models. In a panel of 60 tumor cell lines, NEO2734 exhibited significantly enhanced antiproliferative effects (IC₅₀ values 3-10 fold lower) than selective BET inhibitors (JQ1, I-BET762) or CBP/p300 inhibitors (CPI-637) alone, with particular potency observed in lymphoma, leukemia, and prostate cancer lineages [1] [5]. The therapeutic advantage is most pronounced in therapy-resistant contexts: SPOP-mutant prostate cancers that resist JQ1 monotherapy show marked sensitivity to NEO2734, and BET inhibitor-resistant multiple myeloma cell lines demonstrate complete response to NEO2734 treatment [2] [4] [5]. Transcriptomic analyses reveal that NEO2734 induces a distinct gene expression signature characterized by more profound suppression of cell cycle regulators (CDK4/6, cyclin D1), antiapoptotic factors (BCL-2, BCL-xL), and key oncogenic transcription factors compared to single-agent approaches [1].

Table 2: Comparative Efficacy in Cancer Cell Line Models

Cancer TypeNEO2734 IC₅₀ (nM)BET Inhibitor IC₅₀ (nM)CBP/p300 Inhibitor IC₅₀ (nM)Fold Enhancement
Lymphoma (SU-DHL-4)52 ± 8420 ± 45 (JQ1)650 ± 92 (CPI-637)8.1 vs JQ1
Prostate Cancer (22Rv1)78 ± 12850 ± 110 (OTX015)1100 ± 230 (CPI-637)10.9 vs OTX015
Multiple Myeloma (MM1.S)65 ± 9320 ± 25 (I-BET762)980 ± 140 (CPI-637)4.9 vs I-BET762
AML (MV4-11)48 ± 6210 ± 30 (JQ1)1250 ± 210 (CPI-637)4.4 vs JQ1

Properties

CAS Number

2081072-29-7

Product Name

NEO2734

IUPAC Name

1,3-dimethyl-5-[2-(oxan-4-yl)-3-[2-(trifluoromethoxy)ethyl]benzimidazol-5-yl]pyridin-2-one

Molecular Formula

C22H24F3N3O3

Molecular Weight

435.447

InChI

InChI=1S/C22H24F3N3O3/c1-14-11-17(13-27(2)21(14)29)16-3-4-18-19(12-16)28(7-10-31-22(23,24)25)20(26-18)15-5-8-30-9-6-15/h3-4,11-13,15H,5-10H2,1-2H3

InChI Key

KPWWFNXRLAAREN-UHFFFAOYSA-N

SMILES

CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N3CCOC(F)(F)F)C4CCOCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.